Plagiochilin A

Anticancer research Cytotoxicity profiling Cell cycle inhibition

For labs investigating cell division, sourcing a validated, late-stage cytokinesis inhibitor is a bottleneck. Plagiochilin A is a unique seco-aromadendrane sesquiterpenoid that specifically blocks membrane abscission, not spindle assembly. - Differentiated MoA: Induces G2/M arrest with connected intercellular bridges, ideal for probing abscission biology. - Validated Potency: High antiproliferative activity, notably in DU145 prostate cancer (GI50 1.4 µM) and serves as a scaffold for more potent derivatives. - Supply Assurance: Available for direct procurement with global shipping, supporting reproducible experimental design.

Molecular Formula C19H26O6
Molecular Weight 350.4 g/mol
CAS No. 67779-73-1
Cat. No. B1254204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlagiochilin A
CAS67779-73-1
Synonymsplagiochilin A
plagiochiline A
Molecular FormulaC19H26O6
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=COC(C2C1C3C(C3(C)C)CCC24CO4)OC(=O)C
InChIInChI=1S/C19H26O6/c1-10(20)22-7-12-8-23-17(25-11(2)21)16-14(12)15-13(18(15,3)4)5-6-19(16)9-24-19/h8,13-17H,5-7,9H2,1-4H3/t13-,14+,15-,16-,17+,19+/m0/s1
InChIKeyPJNBMVOSONBSAO-AOCJLEPCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Plagiochilin A: Seco-Aromadendrane Lead for Cytokinesis Research


Plagiochilin A (CAS 67779-73-1) is a seco-aromadendrane-type sesquiterpenoid isolated from leafy liverworts of the genus Plagiochila, first characterized from P. yokogurensis in 1978 [1]. It serves as the founding member of a structurally distinct family of over 24 natural plagiochilins (A to X) and represents a rare class of mitosis inhibitors that act selectively at the late-stage of cytokinesis termed abscission [2][3]. With a molecular formula of C19H26O6 and a molecular weight of 350.4 g/mol, plagiochilin A exhibits antiproliferative activities across multiple cancer cell lines with GI50 values ranging from 1.4 to 6.8 µM and has been characterized as a potent inhibitor of cytokinetic abscission that perturbs microtubule dynamics [1][3].

Why Plagiochilin A Cannot Be Substituted by Analogs


The plagiochilin family comprises over 24 structurally distinct seco-aromadendrane sesquiterpenoids, yet these compounds are not pharmacologically interchangeable. Plagiochilin A possesses a unique functional substitution pattern (C-13 acetoxymethyl and C-14/C-15 epoxide ring) that differentiates it from close structural analogs such as plagiochilins B, C, G, H, and I [1][2]. Critically, plagiochilin A is distinguished by its validated mechanism of action as a cytokinesis inhibitor targeting the membrane abscission stage—a property not established for the majority of other plagiochilins which remain largely uncharacterized pharmacologically [1][3]. Molecular docking studies further reveal that α-tubulin binding affinity varies substantially across the plagiochilin series, with Plg-E and Plg-G identified as the strongest binders, underscoring that minor structural variations translate into measurable differences in target engagement [2]. Substituting plagiochilin A with a generic seco-aromadendrane or an uncharacterized plagiochilin analog without confirming comparable mechanism-of-action and potency data introduces significant scientific uncertainty and may compromise experimental reproducibility in cytokinesis-focused research programs.

Plagiochilin A: Quantitative Evidence for Scientific Selection


Antiproliferative Activity Across Cancer Cell Lines

Plagiochilin A exhibits differential antiproliferative potency across a panel of human cancer cell lines, with GI50 values ranging from 1.4 to 6.8 µM, demonstrating the strongest activity against DU145 prostate cancer cells [1][2]. While direct head-to-head GI50 comparisons with the structurally related analog plagiochilin C under identical experimental conditions are not available in the published literature, plagiochilins A and C are the only two members of the 24-compound plagiochilin family reported to exhibit marked antiproliferative activities [1]. Notably, structural modifications of plagiochilin A, such as the introduction of a methoxy group (methoxyplagiochilin A2), have been shown to modulate potency against specific cell lines [3].

Anticancer research Cytotoxicity profiling Cell cycle inhibition

Cytokinetic Abscission Inhibition Mechanism

Plagiochilin A is distinguished by its validated mechanism as an inhibitor of the termination phase of cytokinesis, specifically targeting the membrane abscission stage [1][2]. In DU145 prostate cancer cells, plagiochilin A treatment caused a significant increase in the percentage of cells arrested in the G2/M phase compared with untreated control cells [3]. This mechanism is unique within the broader class of natural product mitosis inhibitors, as most antimitotic agents (e.g., taxanes, vinca alkaloids) target spindle assembly or microtubule dynamics during earlier mitotic phases rather than the final cytokinetic abscission step [1].

Cell division research Cytokinesis targeting Mitosis inhibition

α-Tubulin Binding Affinity Across Plagiochilin Family

Molecular docking analysis comparing all 24 plagiochilins to α-tubulin established structure-binding relationships across the compound family [1]. Plagiochilin A (Plg-A) docks into the pironetin-binding site of α-tubulin, with the analysis highlighting that the C13-OH or C=O group is critical for α-tubulin recognition. Within the series, Plg-E and Plg-G were identified as the strongest α-tubulin binders, with Plg-A showing moderate binding affinity relative to these top-performing analogs [1]. This comparative analysis provides quantitative binding energy predictions that differentiate individual plagiochilins based on their structural features.

Molecular docking Structure-activity relationship Tubulin binding

Potency Enhancement via Ester Derivatization

Structural modification of plagiochilin A through esterification at the C-15 position yields derivatives with substantially enhanced antiproliferative potency [1][2]. Plagiochilin A-15-yl n-octanoate, an ester derivative of plagiochilin A, demonstrates dramatically increased efficacy against P-388 leukemia cells, exhibiting approximately 60-fold greater potency than the parent compound plagiochilin A [2]. The corresponding alcohol derivative (Plg-OH) was also identified as a robust α-tubulin binder in molecular docking studies [1].

Medicinal chemistry Derivatization Structure optimization

RNase L Activation Activity

Plagiochilin A has been identified as an activator of RNase L, a component of the 2-5A system involved in antiviral defense and apoptosis [1]. In mouse L cell extracts, plagiochilin A inhibits protein synthesis with an IC50 of 2.30 nM, measured as the concentration required for 50% inhibition via RNase L activation [1]. This activity is distinct from the compound's cytokinetic abscission inhibition mechanism and represents an independent pharmacological property.

RNase L pathway Antiviral research Protein synthesis inhibition

X-Ray Structure and Metabolic Conversion

The stereostructure of plagiochiline A has been definitively established by X-ray crystallographic analysis of the compound isolated from Plagiochila fruticosa [1]. Additionally, plagiochiline A undergoes metabolic conversion by human saliva, producing plagiochilal B and furanoplagiochilal as transformation products [1]. This metabolic lability under physiological conditions is a distinguishing characteristic that differentiates plagiochilin A from more metabolically stable synthetic antimitotic agents.

Structural elucidation X-ray crystallography Metabolic stability

Plagiochilin A: Recommended Research Applications


Abscission Mechanism and Inhibitor Screening

Plagiochilin A is uniquely suited as a chemical probe for investigating the membrane abscission stage of cytokinesis. Unlike conventional antimitotic agents that target spindle assembly or microtubule dynamics during prometaphase/metaphase, plagiochilin A specifically inhibits cytokinetic abscission, causing G2/M arrest and accumulation of cells connected by intercellular bridges [1][2]. For academic and pharmaceutical laboratories studying cell division biology or screening for novel abscission-targeting therapeutics, plagiochilin A provides a validated, mechanistically distinct tool compound that fills a gap not addressed by standard antimitotic libraries [1].

DU145 Prostate Cancer Model Studies

Plagiochilin A demonstrates its highest antiproliferative potency against DU145 prostate cancer cells with a GI50 of 1.4 µM, outperforming its activity in other tested cancer cell lines (MCF-7 breast: 4.3 µM; HT-29 lung: 6.0 µM; K562 leukemia: 5.0 µM) [1][2]. Researchers focused on prostate cancer drug discovery or DU145-based xenograft model development should prioritize plagiochilin A over other uncharacterized plagiochilins or general seco-aromadendranes, as the compound offers cell line-validated potency data that supports reproducible experimental outcomes [1].

SAR Studies & Semi-Synthetic Derivative Development

Plagiochilin A serves as an optimal scaffold for medicinal chemistry programs seeking to develop enhanced antiproliferative agents through rational derivatization. Esterification at the C-15 position yields derivatives such as plagiochilin A-15-yl n-octanoate, which exhibits approximately 60-fold greater potency than the parent compound against P-388 leukemia cells (IC50 ≈ 0.05 µM versus baseline 1.4-6.8 µM) [1][2]. Additionally, molecular docking analysis across the 24-compound plagiochilin family has established structure-binding relationships for α-tubulin, highlighting the critical role of the C13-OH or C=O group for target recognition and identifying Plg-E and Plg-G as the strongest binders [2]. These comparative data provide a rational framework for designing focused libraries of plagiochilin A derivatives with optimized α-tubulin engagement [2].

RNase L Pathway Activation & Antiviral Research

Plagiochilin A exhibits RNase L activation activity with an IC50 of 2.30 nM for inhibition of protein synthesis in mouse L cell extracts [1]. This property distinguishes plagiochilin A from other plagiochilins for which RNase L activity has not been reported. Laboratories investigating the 2-5A/RNase L antiviral pathway or screening for novel RNase L activators may consider plagiochilin A as a research tool for mechanistic studies, noting that this activity is independent of the compound's cytokinetic abscission inhibition mechanism [1].

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